molecular formula C10H9NO4S B3066262 2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester CAS No. 72730-40-6

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester

Cat. No. B3066262
CAS RN: 72730-40-6
M. Wt: 239.25 g/mol
InChI Key: GEMYVYFJDUXAGK-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester (DHT-BOMe) is a synthetic molecule that has been used in a variety of scientific research applications. Its structure and properties make it a useful tool for investigating a range of biological and biochemical processes.

Scientific Research Applications

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester has been used in a variety of scientific research applications. It has been used as a model compound to study a range of biochemical processes, including enzyme catalysis, protein-ligand interactions, and protein-protein interactions. It has also been used to study the effects of small molecules on cellular processes, such as cell cycle regulation and apoptosis. Additionally, it has been used in drug discovery and development, as well as in the synthesis of other biologically active molecules.

Mechanism of Action

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester acts as a competitive inhibitor of enzymes, such as proteases and kinases. It binds to the active sites of these enzymes, blocking their catalytic activity. This inhibition can be reversed by the addition of a competitive inhibitor, such as a substrate or an inhibitor of the enzyme. Additionally, this compound can bind to other molecules, such as proteins and small molecules, and can modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to modulate the activity of proteins involved in cell proliferation, apoptosis, and immune responses. Furthermore, it has been shown to affect the production of cytokines and other signaling molecules.

Advantages and Limitations for Lab Experiments

The use of 2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester in laboratory experiments has several advantages. It is easily synthesized, and its structure and properties make it a useful tool for investigating a range of biological and biochemical processes. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which can limit its use in some applications. Additionally, it can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

The potential future directions for research using 2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester are numerous. It could be used to study the effects of small molecules on cellular processes, such as cell cycle regulation and apoptosis. Additionally, it could be used to study the effects of drugs on protein-protein interactions. Furthermore, it could be used to study the effects of drugs on the production of cytokines and other signaling molecules. Finally, it could be used to study the effects of drugs on the metabolism of carbohydrates, lipids, and proteins.

properties

IUPAC Name

methyl 3-(hydroxymethyl)-2-sulfanylidene-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-14-9(13)6-2-3-8-7(4-6)11(5-12)10(16)15-8/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMYVYFJDUXAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=S)N2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500967
Record name Methyl 3-(hydroxymethyl)-2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72730-40-6
Record name Methyl 2,3-dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72730-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(hydroxymethyl)-2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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